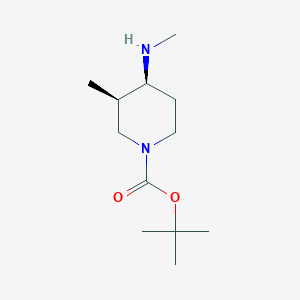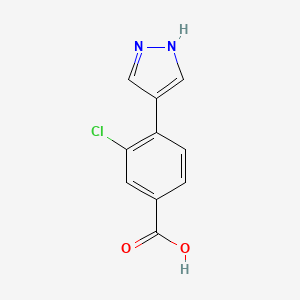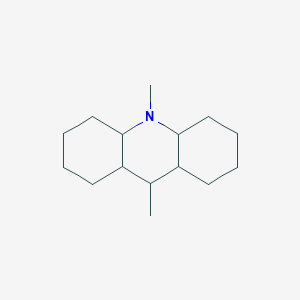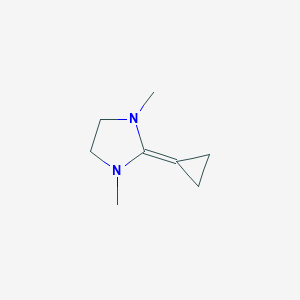
4-(5-(Anthracen-9-yl)-1,3,4-oxadiazol-2-yl)-N,N-dimethylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-(Anthracen-9-yl)-1,3,4-oxadiazol-2-yl)-N,N-dimethylaniline is a complex organic compound that features an anthracene moiety linked to an oxadiazole ring, which is further connected to a dimethylaniline group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(Anthracen-9-yl)-1,3,4-oxadiazol-2-yl)-N,N-dimethylaniline typically involves multiple steps One common method involves the cyclization of an anthracene derivative with a suitable hydrazide to form the oxadiazole ring
Cyclization Reaction: The anthracene derivative is reacted with a hydrazide under acidic conditions to form the 1,3,4-oxadiazole ring.
Nucleophilic Substitution: The oxadiazole intermediate is then reacted with N,N-dimethylaniline in the presence of a base to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Chemischer Reaktionen
Types of Reactions
4-(5-(Anthracen-9-yl)-1,3,4-oxadiazol-2-yl)-N,N-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to form amine derivatives.
Substitution: The dimethylaniline group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated derivatives of the dimethylaniline group.
Wissenschaftliche Forschungsanwendungen
4-(5-(Anthracen-9-yl)-1,3,4-oxadiazol-2-yl)-N,N-dimethylaniline has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe due to its strong luminescent properties.
Biology: Employed in bioimaging and as a sensor for detecting biological molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices
Wirkmechanismus
The mechanism of action of 4-(5-(Anthracen-9-yl)-1,3,4-oxadiazol-2-yl)-N,N-dimethylaniline is primarily based on its ability to interact with various molecular targets through π-π stacking interactions and hydrogen bonding. The anthracene moiety allows for strong π-π interactions with aromatic systems, while the oxadiazole ring can form hydrogen bonds with suitable acceptors. These interactions facilitate the compound’s role as a fluorescent probe and its potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Anthracene Derivatives: Compounds like 9,10-diphenylanthracene and 9-anthraldehyde oxime share structural similarities with 4-(5-(Anthracen-9-yl)-1,3,4-oxadiazol-2-yl)-N,N-dimethylaniline.
Oxadiazole Derivatives: Compounds such as 2,5-diphenyl-1,3,4-oxadiazole and 2-(4-bromophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole.
Uniqueness
This compound is unique due to its combination of an anthracene moiety with an oxadiazole ring and a dimethylaniline group. This unique structure imparts distinct photophysical properties, making it highly suitable for applications in fluorescence-based technologies and optoelectronics .
Eigenschaften
CAS-Nummer |
70366-91-5 |
|---|---|
Molekularformel |
C24H19N3O |
Molekulargewicht |
365.4 g/mol |
IUPAC-Name |
4-(5-anthracen-9-yl-1,3,4-oxadiazol-2-yl)-N,N-dimethylaniline |
InChI |
InChI=1S/C24H19N3O/c1-27(2)19-13-11-16(12-14-19)23-25-26-24(28-23)22-20-9-5-3-7-17(20)15-18-8-4-6-10-21(18)22/h3-15H,1-2H3 |
InChI-Schlüssel |
RNRLLEDLENEYAI-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)C2=NN=C(O2)C3=C4C=CC=CC4=CC5=CC=CC=C53 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![12-hydroxy-1,10-bis(2-propan-2-yloxyphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12935763.png)
![12-hydroxy-1,10-bis(2,3,5,6-tetramethylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12935765.png)
![Methyl 6-amino-1-isopropyl-2H-pyrrolo[3,4-c]pyridine-3-carboxylate](/img/structure/B12935773.png)



![Ethyl 2-[6-(4-chlorophenyl)sulfanylpurin-9-yl]acetate](/img/structure/B12935800.png)


